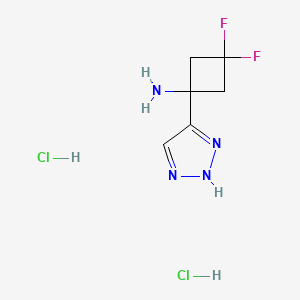

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride

Description

Properties

IUPAC Name |

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBOFPRGGADZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=NNN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutanamine ring.

Substitution: The difluoro and triazolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds can inhibit the activity of certain kinases involved in cancer progression, particularly targeting the Akt pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has also shown effectiveness against various bacterial strains. In vitro studies revealed that it possesses significant antibacterial activity, making it a potential candidate for developing new antibiotics . Its mechanism appears to involve disruption of bacterial cell wall synthesis.

Pesticidal Applications

Due to its structural features, 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is being explored as a fungicide. Research indicates that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes . Field trials have shown promising results in controlling crop diseases caused by various fungi.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have indicated that polymers containing triazole groups exhibit improved resistance to degradation under environmental stressors .

Data Table: Summary of Applications

Case Study 1: Anticancer Research

In a recent study focused on triazole derivatives, researchers synthesized a series of compounds based on 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride and evaluated their anticancer activity against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating the compound's potential as a lead structure for further drug development.

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride showed a significant reduction in fungal infections compared to untreated controls. This highlights its potential utility in agricultural settings as an effective fungicide.

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3,3-Difluoro-1-Methylcyclobutanamine Hydrochloride (CAS 1408076-03-8)

- Structure : Differs by replacing the triazole group with a methyl group.

- Molecular Weight : 121.13 g/mol (vs. higher for the triazole-containing compound due to the triazole and additional HCl).

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine Hydrochloride

- Structure : Incorporates a spirocyclic pyrazolo-oxazine system instead of a triazole.

- Relevance : Spirocyclic systems confer conformational rigidity, which may enhance selectivity in drug-target interactions. However, the triazole in the target compound offers a planar aromatic ring for π-π stacking, a feature absent in this analog .

3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS 1284247-23-9)

- Structure : Methyl groups replace fluorine atoms.

- Impact : The lack of fluorine reduces electronegativity and metabolic stability. Fluorine’s electron-withdrawing effect in the target compound may enhance resistance to oxidative degradation .

Pharmacological and Physicochemical Properties

Solubility and Stability

- The dihydrochloride salt of the target compound improves water solubility compared to neutral cyclobutane amines (e.g., 3,3-dimethylcyclobutan-1-amine hydrochloride). Fluorine atoms further enhance polarity, aiding bioavailability .

- Storage : Like other cyclobutylamine salts, the compound likely requires storage at 2–8°C to prevent decomposition .

Receptor Binding and Bioactivity

- Cannabinoid Receptor Modulators: highlights a fluoromethylcyclobutanamine derivative (LCMS m/z = 344.2 [M+H]+) with cannabinoid receptor activity.

- Triazole vs. Pyrazole/Thiazole : Triazoles exhibit stronger hydrogen-bonding capacity than pyrazoles () or thiazoles (), which could translate to improved target engagement .

Biological Activity

3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride is a novel compound with potential therapeutic applications, particularly in the fields of oncology and cardiovascular diseases. The compound's unique structure, which incorporates a cyclobutane ring and a triazole moiety, suggests diverse biological activities that warrant detailed exploration.

- Molecular Formula : C6H10Cl2F2N4

- Molecular Weight : 227.07 g/mol

- CAS Number : 2193057-65-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in disease processes. The triazole ring is known for its role in modulating enzyme activities and influencing cellular signaling pathways.

Potential Targets:

- DCN1 (Defective in cullin neddylation) : Recent studies indicate that compounds similar to 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine may inhibit DCN1, a co-E3 ligase involved in the neddylation process, which is critical in various diseases including cancer and fibrosis .

- Cardiac Fibroblast Activation : The compound may also play a role in inhibiting cardiac fibroblast activation, which is significant in the context of cardiac fibrosis and heart failure .

Anticancer Activity

Research has shown that triazole derivatives can exhibit significant anticancer properties. For instance, similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Cardiovascular Effects

In vivo studies have indicated that compounds with similar structures can reduce cardiac fibrosis and remodeling by inhibiting specific signaling pathways associated with cardiac stress . This suggests that 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine; dihydrochloride may have therapeutic potential for treating heart diseases.

Case Studies

- Triazole Derivatives in Cancer Treatment : A study highlighted the synthesis of various triazole compounds that demonstrated potent anticancer activity against different cancer cell lines, showcasing their potential as lead compounds for drug development .

- Cardiac Fibrosis Models : In animal models of cardiac fibrosis, triazole derivatives were shown to significantly reduce markers of fibrosis and improve cardiac function, indicating a promising avenue for treating heart failure .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic pathways for 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine dihydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclobutane core via [2+2] cycloaddition or fluorination of a pre-existing cyclobutane derivative. For example, 3,3-difluorocyclobutanone intermediates can be synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Step 2 : Introduction of the triazole moiety via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution. Evidence from triazole-containing analogs (e.g., 3-amino-5-mercapto-1,2,4-triazole derivatives) suggests coupling reactions under basic conditions with thiol or amine nucleophiles .

- Step 3 : Salt formation (dihydrochloride) via treatment with HCl in a polar solvent like ethanol or dichloromethane .

Key reagents : DAST, sodium azide, chloroacetyl chloride, and HCl gas.

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : H, C, and F NMR to confirm the cyclobutane structure, fluorination pattern, and triazole substitution .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for the dihydrochloride salt .

- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry, as demonstrated for similar triazole derivatives .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do electronic effects of the triazole ring influence the compound’s reactivity?

The electron-deficient nature of the 1H-triazol-5-yl group enhances susceptibility to nucleophilic attack at the C-4 position. For example:

- Substitution Reactions : Reactivity with alkyl halides or thiols under basic conditions (e.g., KCO/DMF) to form derivatives .

- Oxidation Sensitivity : The triazole-thioether moiety (if present in precursors) can oxidize to sulfoxides/sulfones using HO or m-CPBA, altering biological activity .

Methodological Tip : Monitor reactions via TLC or in situ F NMR to track fluorinated intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Impurity Profiles : Trace byproducts (e.g., sulfoxides from oxidation) can skew bioassay results. Use preparative HPLC to isolate pure fractions .

- Solubility Variability : The dihydrochloride salt’s solubility in aqueous vs. organic buffers affects dose-response curves. Pre-dissolve in DMSO (<1% v/v) for consistency .

- Receptor Binding Assays : Compare results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to account for off-target interactions .

Q. What computational methods are suitable for studying its pharmacokinetic properties?

- Docking Studies : Use MOE or AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging crystal structures of homologous triazole compounds .

- ADMET Prediction : Tools like SwissADME can estimate logP, BBB permeability, and CYP450 inhibition based on substituent effects (e.g., fluorine’s impact on metabolic stability) .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for large-scale synthesis?

- DoE Approach : Vary parameters (temperature, solvent, catalyst loading) using a factorial design. For example, Cu(I)-catalyzed triazole formation is sensitive to oxygen; degassing solvents can improve yields by 15–20% .

- Scale-Up Challenges : Exothermic fluorination steps require controlled addition of DAST at 0°C to prevent side reactions .

Q. What strategies validate the stability of the dihydrochloride salt under storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor decomposition via HPLC and FT-IR (e.g., HCl loss indicated by shifted amine peaks) .

- Long-Term Stability : Store lyophilized powder at -20°C in amber vials with desiccants; reconstitute in PBS immediately before use .

Biological Research Considerations

Q. What in vitro assays are recommended for preliminary toxicity screening?

Q. How to design structure-activity relationship (SAR) studies for triazole analogs?

- Core Modifications : Synthesize derivatives with varied substituents (e.g., methyl, chloro) at the triazole C-3 or cyclobutane C-1 positions.

- Pharmacophore Mapping : Overlay minimized conformations with active analogs using molecular dynamics (e.g., Desmond) to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.